molecular formula C12H13N5O3 B15027436 4-amino-N-(2-{[(E)-(2-hydroxyphenyl)methylidene]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide

4-amino-N-(2-{[(E)-(2-hydroxyphenyl)methylidene]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B15027436
M. Wt: 275.26 g/mol
InChI Key: XMJOFEFHNWWUQZ-UHFFFAOYSA-N
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Description

4-AMINO-N-{2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N-{2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps One common method starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-{2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-AMINO-N-{2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-AMINO-N-{2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another member of the oxadiazole family with different substitution patterns.

    1,3,4-Oxadiazole: A structural isomer with distinct chemical properties.

    Thiazole: A related heterocyclic compound with sulfur instead of oxygen.

Uniqueness

4-AMINO-N-{2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups

Properties

Molecular Formula

C12H13N5O3

Molecular Weight

275.26 g/mol

IUPAC Name

4-amino-N-[2-[(2-hydroxyphenyl)methylideneamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C12H13N5O3/c13-11-10(16-20-17-11)12(19)15-6-5-14-7-8-3-1-2-4-9(8)18/h1-4,7,18H,5-6H2,(H2,13,17)(H,15,19)

InChI Key

XMJOFEFHNWWUQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NCCNC(=O)C2=NON=C2N)O

Origin of Product

United States

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